molecular formula C5H7BrN2 B1442748 (4-bromo-1H-pyrrol-2-yl)methanamine CAS No. 1354952-66-1

(4-bromo-1H-pyrrol-2-yl)methanamine

Cat. No.: B1442748
CAS No.: 1354952-66-1
M. Wt: 175.03 g/mol
InChI Key: NGPSXQJWPGUSRK-UHFFFAOYSA-N
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Description

(4-bromo-1H-pyrrol-2-yl)methanamine is a useful research compound. Its molecular formula is C5H7BrN2 and its molecular weight is 175.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c6-4-1-5(2-7)8-3-4/h1,3,8H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPSXQJWPGUSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-66-1
Record name (4-bromo-1H-pyrrol-2-yl)methanamine
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Overview of Pyrrole and Bromopyrrole Chemistry in Research Contexts

The pyrrole (B145914) ring is a five-membered aromatic heterocycle that serves as a fundamental building block in a vast array of biologically active molecules and functional materials. rsc.orgnih.govresearchgate.net It is a component of more complex macrocycles such as the porphyrins found in heme and chlorophyll, as well as bile pigments like bilirubin (B190676) and biliverdin. researchgate.net The pyrrole nucleus is also present in many pharmaceuticals, exhibiting activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties. rsc.orgtaylorandfrancis.comscispace.com The reactivity of pyrrole is characterized by its susceptibility to electrophilic substitution, which allows for the introduction of various functional groups onto the ring. mdpi.comslideshare.net

Bromopyrroles, a subclass of pyrrole derivatives, are of particular interest due to the influence of the bromine atom on the chemical and physical properties of the molecule. Bromination of pyrrole derivatives can be achieved under various conditions, leading to the formation of 4-bromo, 5-bromo, and 4,5-dibromo isomers. cdnsciencepub.com The presence of bromine can modulate the biological activity of the parent pyrrole, and it also serves as a versatile handle for further chemical transformations. cdnsciencepub.comnih.gov For instance, the bromine atom in brominated pyrroles can be removed by catalytic hydrogenation or displaced by other functional groups, providing a pathway to a diverse range of pyrrole derivatives. cdnsciencepub.com Marine organisms, particularly sponges, are a rich source of bromopyrrole alkaloids with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov

Significance of the Aminomethyl Moiety in Pyrrole Derivatives for Research

The aminomethyl group is a key functional moiety that, when attached to a pyrrole (B145914) ring, can significantly influence the molecule's biological properties. This structural feature is found in a number of synthetic compounds that have been investigated for their potential as therapeutic agents. The introduction of an aminomethyl group can enhance the interaction of pyrrole derivatives with biological targets, such as receptors and enzymes. nih.gov

Research has shown that the incorporation of an aminomethyl moiety into pyrrole-containing structures can lead to compounds with a range of pharmacological activities. For example, a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were synthesized and evaluated for their affinity for dopamine (B1211576) receptors, demonstrating that the aminomethylpyrrole core can serve as a scaffold for developing selective ligands for these receptors. nih.gov Furthermore, aminomethyl derivatives of furancarboxylic acids have been shown to react under Paal-Knorr conditions to form the corresponding pyrrole derivatives, highlighting the synthetic utility of this functional group. researchgate.net The presence of the amine function provides a site for further derivatization, allowing for the fine-tuning of the molecule's properties to optimize its biological activity.

Classification Within Heterocyclic Aromatic Amine Research

(4-bromo-1H-pyrrol-2-yl)methanamine can be classified as a heterocyclic aromatic amine. This broad class of compounds is characterized by the presence of at least one heterocyclic ring containing at least one nitrogen atom, and an exocyclic amine group. nih.gov Heterocyclic aromatic amines (HAAs) are of significant interest to the scientific community due to their diverse biological activities. nih.govnih.gov

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. reachingfordreams.com They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. reachingfordreams.com Based on the structure of the carbon-containing groups, amines are also divided into aliphatic, aromatic, and heterocyclic amines. reachingfordreams.com this compound falls into the category of a primary heterocyclic amine.

Many HAAs are formed during the high-temperature cooking of protein-rich foods and have been studied for their potential health effects. nih.govnih.gov The International Agency for Research on Cancer (IARC) has classified several HAAs as probable or possible human carcinogens. nih.govresearchgate.net These compounds are typically categorized into two main groups: IQ-type and non-IQ-type, based on their chemical structures and formation temperatures. researchgate.net The research into compounds like this compound contributes to the broader understanding of the structure-activity relationships within the vast family of heterocyclic aromatic amines.

Historical Context of Pyrrole Synthesis and Derivatization Relevant to 4 Bromo 1h Pyrrol 2 Yl Methanamine Research

The synthesis of the pyrrole (B145914) ring has been a cornerstone of organic chemistry for over a century, with several named reactions forming the foundation of modern synthetic strategies. nih.gov The Paal-Knorr synthesis, first reported in the late 19th century, is a widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and ammonia (B1221849) or primary amines. researchgate.nettaylorandfrancis.com This reaction remains a versatile and efficient route to a variety of substituted pyrroles. researchgate.net

Another classical method is the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with a compound containing an activated methylene (B1212753) group. researchgate.netwikipedia.org The Hantzsch pyrrole synthesis provides another pathway, typically utilizing an α-haloketone, a β-ketoester, and an amine. researchgate.netwikipedia.org More recent developments have expanded the synthetic chemist's toolbox to include a variety of catalytic and non-catalytic cyclization reactions, as well as ring-closing metathesis and multi-component reactions. taylorandfrancis.comnih.gov

Synthetic Routes to (4-bromo-1H-pyrrol-2-yl)methanamine: A Detailed Examination

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, involves strategic chemical transformations. The construction of this molecule hinges on two key processes: the regioselective bromination of a pyrrole precursor and the subsequent introduction of the methanamine functionality. This article delves into the established methodologies for achieving these transformations, providing insights into the reaction mechanisms and optimization strategies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For (4-bromo-1H-pyrrol-2-yl)methanamine, DFT calculations would typically be employed to determine its optimized geometry, molecular orbital energies, and charge distribution.

The electronic properties of the pyrrole (B145914) ring are significantly influenced by the substituents. The bromine atom at the C4 position acts as a weak deactivating group due to its inductive electron-withdrawing effect, while the methanamine group at the C2 position is an activating group. DFT calculations can quantify these effects by mapping the electron density and calculating molecular electrostatic potential (MEP) surfaces. The MEP would likely show regions of negative potential around the nitrogen atom of the pyrrole ring and the amino group, indicating their nucleophilic character and propensity to participate in hydrogen bonding. Conversely, the hydrogen atoms of the N-H bonds would exhibit positive potential, highlighting their electrophilic nature.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the electron-donating ability of the molecule, while the LUMO relates to its electron-accepting ability. For this compound, the HOMO is expected to be localized primarily on the pyrrole ring and the amino group, while the LUMO would be distributed over the pyrrole ring and influenced by the bromine atom. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Illustrative Data Table of Predicted Electronic Properties (DFT)

ParameterPredicted Value/ObservationSignificance
HOMO Energy Expected to be relatively highIndicates good electron-donating capacity
LUMO Energy Expected to be moderately lowSuggests susceptibility to nucleophilic attack
HOMO-LUMO Gap ModerateSuggests a balance of stability and reactivity
MEP Minimum Localized on N atomsPredicts sites for electrophilic attack and H-bonding
MEP Maximum Localized on N-H protonsPredicts sites for nucleophilic attack

Note: The values in this table are illustrative and based on general principles of DFT calculations on similar pyrrole derivatives.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. Pyrrole derivatives are known to interact with a variety of biological targets, and molecular docking simulations for this compound could reveal its potential as an inhibitor or modulator of specific enzymes or receptors.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be optimized using quantum chemical methods. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring them based on a force field that estimates the binding energy.

For this compound, the amino group and the pyrrole N-H group are capable of forming hydrogen bonds with amino acid residues in a protein's active site. The bromo-substituted pyrrole ring can participate in hydrophobic and van der Waals interactions. Molecular docking studies on analogous pyrrole derivatives have demonstrated their potential to bind to various enzymes, including kinases and DNA gyrase. nih.gov A hypothetical docking study of this compound into a kinase active site might show the amino group interacting with a key aspartate residue and the pyrrole ring occupying a hydrophobic pocket.

Illustrative Molecular Docking Results

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Biological Activity
Kinase A -7.5ASP184, LEU25, VAL33Kinase Inhibition
DNA Gyrase B -6.8ASP73, ILE78, PRO79Antibacterial
HDAC2 -7.1HIS142, ASP178Histone Deacetylase Inhibition

Note: This table presents hypothetical data to illustrate the potential outcomes of molecular docking simulations.

Conformational Analysis and Stereochemical Impact

Conformational analysis of this compound is important for understanding its three-dimensional structure and how it interacts with its environment. The molecule has a flexible side chain, the aminomethyl group, attached to the pyrrole ring. The rotation around the C2-C(methanamine) bond will lead to different conformers with varying energies.

Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. This is typically done by rotating the rotatable bonds in small increments and calculating the energy of each resulting conformation. The results of such an analysis would likely show that the preferred conformation is one that minimizes steric hindrance between the aminomethyl group and the pyrrole ring. Intramolecular hydrogen bonding between the amino group and the pyrrole nitrogen is also a possibility that would be explored.

The stereochemistry of the aminomethyl group is not chiral. However, if this moiety were to be further substituted, it could introduce a chiral center, leading to stereoisomers with potentially different biological activities. In such cases, computational studies would be crucial to understand the impact of stereochemistry on the molecule's conformation and its interactions with chiral biological targets.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational studies could be used to investigate the reaction pathways, identify transition states, and calculate activation energies. For instance, in a potential synthesis involving the reduction of a corresponding nitrile or the amination of a halomethylpyrrole, DFT calculations could model the reaction coordinates.

Such studies would involve locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface. The calculated energies of these species would allow for the determination of the reaction's thermodynamics and kinetics. For example, a computational study on the Paal-Knorr synthesis of related pyrroles has been performed using DFT to model the reaction mechanism. These types of studies can help in optimizing reaction conditions to improve yields and selectivity.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can be invaluable for the characterization of a newly synthesized compound like this compound.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. nih.govruc.dk These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The calculations would take into account the electronic environment of each nucleus, which is influenced by the substituents on the pyrrole ring.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption bands in the IR spectrum. The calculated IR spectrum can aid in the assignment of the experimentally observed vibrational modes, such as the N-H stretches of the pyrrole and amino groups, and the C-Br stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption maxima in the UV-Vis spectrum. This can provide insights into the electronic structure and chromophores present in the molecule.

Illustrative Predicted 1H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
H1 (N-H) 8.5 - 9.5
H3 6.0 - 6.5
H5 6.8 - 7.2
CH2 3.8 - 4.2
NH2 1.5 - 2.5

Note: These are estimated chemical shift ranges based on calculations for similar substituted pyrroles and are highly dependent on the solvent and computational method used.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Intermediate for Bioactive Compounds

(4-bromo-1H-pyrrol-2-yl)methanamine serves as a crucial starting material or intermediate in the synthesis of more complex molecules with therapeutic potential. The presence of the bromo and aminomethyl substituents on the pyrrole (B145914) ring provides reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.

The this compound scaffold is instrumental in the synthesis of complex indole (B1671886) and pyrrole-based compounds. nih.gov The pyrrole ring, a key component of many natural products and pharmaceuticals, can be readily modified. nih.gov For instance, the bromo group can participate in various cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to introduce aryl or alkynyl groups, thereby expanding the molecular diversity. rsc.org The aminomethyl group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.

The synthesis of 4-halo-1H-indoles can be achieved from anilides, which can be prepared from corresponding 2-alkynyl-3-haloanilides. rsc.org Furthermore, pyrrole derivatives are utilized as building blocks in the synthesis of minor-groove binders for DNA. nih.gov The strategic use of protecting groups on the pyrrole nitrogen is often critical for achieving desired transformations in metal-catalyzed reactions. nih.gov

Exploration of Biological Activities of Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the therapeutic potential of this chemical class.

Derivatives of this compound have shown notable antimicrobial properties.

Antibacterial Activity: Several pyrrole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising activity against Staphylococcus aureus and Bacillus cereus. researchgate.net The introduction of halogens, such as bromine, into the pyrrole ring can be a beneficial substitution for enhancing biological activity. nih.gov Some pyrrole-ligated 1,3,4-oxadiazoles have also exhibited excellent antibacterial activity. mdpi.com

A series of novel 4-bromo-1H-indazole derivatives have been synthesized and shown to inhibit the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov Some of these compounds displayed potent activity against penicillin-resistant Staphylococcus aureus and Streptococcus pyogenes. nih.gov

Antifungal Activity: Derivatives containing the pyrrole moiety have also been explored for their antifungal potential. For instance, (1,4)-naphthoquinono[3,2-c]-1H-pyrazoles and their hydroquinone (B1673460) derivatives have been synthesized and evaluated for their antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov

Antiviral Activity: While less explored, the antiviral potential of pyrrole derivatives is an area of growing interest.

The following table summarizes the antimicrobial activity of selected pyrrole derivatives.

Compound ClassTarget Organism(s)Key Findings
1,2,3,4-Tetrasubstituted PyrrolesStaphylococcus aureus, Bacillus cereusPromising activity against Gram-positive bacteria. researchgate.net
4-Bromo-1H-indazole derivativesPenicillin-resistant Staphylococcus aureus, Streptococcus pyogenesPotent inhibitors of FtsZ. nih.gov
(1,4)-Naphthoquinono[3,2-c]-1H-pyrazolesCandida albicans, Cryptococcus neoformansExhibited in vitro antifungal activity. nih.gov
Pyrrole-ligated 1,3,4-OxadiazolesAcinetobacter baumanniiIodophenol substituents showed superior activity. mdpi.com

The pyrrole scaffold is a prominent feature in many anticancer agents, and derivatives of this compound are no exception. nih.gov

Numerous pyrrole derivatives have been reported to possess anticancer properties. nih.gov For instance, some pyrrole derivatives act as potent inhibitors of tubulin polymerization, a key process in cell division, making them potential anticancer agents. nih.gov Certain arylthioindole and aroylindole compounds have been shown to bind to the colchicine (B1669291) site on β-tubulin and inhibit cancer cell growth. nih.gov

Furthermore, a series of 4-phenylpyrrole derivatives have been designed as androgen receptor antagonists, showing efficacy against prostate cancer cells, including those resistant to existing therapies. nih.gov The introduction of a dibromo substitution on the indole ring of some spirooxindole analogues has been shown to significantly affect their anticancer activity. mdpi.com Additionally, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity against various human tumor cell lines, with some compounds showing potent activity and inducing apoptosis. nih.gov

The table below highlights the anticancer activity of some pyrrole derivatives.

Compound ClassMechanism of Action / TargetCancer Cell Line(s)
Arylthioindoles and AroylindolesTubulin polymerization inhibitorsMCF-7 (Breast)
4-Phenylpyrrole derivativesAndrogen receptor antagonistsLNCaP-cxD2 (Prostate)
Spiro[pyrrolidine-thiazolo-oxindoles]AntiproliferativeHepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon)
N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamidesInduction of apoptosis, G2/M cell cycle arrestHeLa (Cervical), HCT-116 (Colon), MCF-7 (Breast)

Derivatives of pyrrole have also been investigated for their anti-inflammatory properties. Some pyrrole compounds have been shown to possess anti-inflammatory effects that are more pronounced than those of established drugs like Prednisolone. nih.govnih.gov These compounds can normalize the redox balance in inflamed tissues and may act through multiple mechanisms, including the inhibition of proinflammatory signaling pathways. nih.govnih.gov

Fused pyrrole derivatives, such as pyrrolopyridines, have been synthesized and screened for their in vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity. mdpi.com Some of these compounds have shown promising activity, and docking studies suggest they may bind to the COX-2 enzyme. mdpi.com

The development of new antiprotozoal and antimalarial agents is a critical area of research, and pyrrole derivatives have shown promise in this regard.

Pyrrolone derivatives have been identified as potent antimalarial agents, with some exhibiting sub-nanomolar potencies against resistant strains of Plasmodium falciparum. nih.govnih.gov Structure-activity relationship studies have aimed to improve the metabolic stability and solubility of these compounds. nih.govnih.gov

Furthermore, the synthesis of pyrrolizidinylmethyl derivatives of 4-amino-7-chloroquinoline has yielded compounds with potent in vitro and in vivo antimalarial activities. mdpi.com Additionally, various thiazole (B1198619) and bisthiazole derivatives, which can be synthesized from pyrrole precursors, have demonstrated antiprotozoal and antimalarial activity. mdpi.com Other heterocyclic compounds, including 2-(nitroaryl)-5-substituted-1,3,4-thiadiazoles and benzoxazole (B165842) derivatives, have also been investigated for their antiprotozoal effects. mdpi.comresearchgate.net

Antifouling and Anti-biofilm Agents

The prevention of biofouling—the accumulation of microorganisms, plants, or algae on wetted surfaces—is a significant challenge in marine industries and medicine. mdpi.com Biofilms, which are communities of bacteria encased in a self-produced matrix, are notoriously difficult to eradicate and can lead to persistent infections. mdpi.comnih.gov Bromopyrrole alkaloids, a family of compounds derived from marine sponges, are noted for their potent anti-biofilm and antifouling properties. researchgate.net Many of these natural products, such as oroidin (B1234803), feature the 4-bromopyrrole core structure. nih.govnih.gov

The mechanism of action for many of these compounds is often not based on toxicity, which is a drawback of older antifouling agents like tributyltin. nih.govmdpi.com Instead, they frequently work by disrupting quorum sensing (QS), the chemical communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.govnih.gov By interfering with QS signaling, these compounds can prevent the formation of biofilms without killing the bacteria, which may reduce the likelihood of resistance development. nih.govfrontiersin.org

Research into synthetic analogues has shown that the bromination pattern on the pyrrole ring is crucial for activity. In one study on bromoageliferin-derived compounds, an increase in the level of bromination on the pyrrole moiety correlated with enhanced anti-biofilm activity against several species of γ-proteobacteria. mdpi.com The removal of bromine atoms from the pyrrole ring in other derivatives has been shown to lead to a significant loss of anti-biofilm capabilities, highlighting the importance of this feature. mdpi.com

Table 1: Anti-biofilm Activity of Selected Marine-Derived Compound Classes

Compound Class Source Organism (Example) Mechanism of Action (Example) Reference
Bromopyrrole Alkaloids Marine Sponges (Agelas sp.) Quorum Sensing Inhibition researchgate.netmdpi.com
Bromotyrosines Marine Sponges (Pseudoceratina sp.) Quorum Sensing Inhibition, Antifouling nih.gov
Furanones Red Algae (Delisea pulchra) Quorum Sensing Disruption nih.gov
Indole Alkaloids Marine Fungi (Aspergillus sp.) Inhibition of Larval Settlement researchgate.net

Immunomodulatory and Analgesic Properties

The pyrrole scaffold is a key feature in many compounds investigated for anti-inflammatory and pain-relieving effects. nih.gov The broader class of marine bromopyrrole alkaloids, which includes the (4-bromo-1H-pyrrol-2-yl) core, has been recognized for exhibiting both immunomodulatory and analgesic activities. researchgate.net This has prompted further investigation into synthetic pyrrole derivatives as potential non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. nih.govnih.govpensoft.net

Several well-known NSAIDs, such as ketorolac (B1673617) and tolmetin, contain a pyrrole ring, establishing this heterocycle as a valuable pharmacophore for controlling inflammation and pain. nih.gov Studies on new synthetic pyrrole derivatives have demonstrated significant analgesic effects in experimental models. For instance, a study evaluating ten novel pyrrole derivatives found that several compounds exhibited dose-dependent analgesic activity that was 1.5 to 2.5 times more protective than the reference drug, acetylsalicylic acid, in the acetic acid writhing test. nih.gov The most promising of these compounds, which featured a salicylic (B10762653) acid moiety attached to the pyrrole ring, showed up to 89.3% protection in this pain model. nih.gov

Other research has confirmed that pyrrole derivatives can effectively attenuate both acute and chronic pain, though their efficacy can be highly dependent on the specific substitution patterns on the pyrrole and associated rings. nih.gov This body of work indicates that the pyrrole nucleus, including brominated variants like this compound, serves as a promising foundation for the development of new analgesic and immunomodulatory agents.

Serotonin (B10506) Antagonist Activity

The pyrrole structure is a component of various compounds that interact with serotonin (5-HT) receptors. nih.gov Specifically, derivatives containing a pyrrole ring have been synthesized and evaluated for their ability to act as antagonists at 5-HT2 receptors, which are implicated in a range of physiological and pathological processes. nih.gov

In one study, a series of 5-aminoalkylpyrrolo[3,2-c]azepine derivatives were developed and tested for 5-HT2 receptor antagonist activity. The activity was found to be highly dependent on the substituents at various positions on the fused pyrrole-azepine ring system. One compound, (S)-(-)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one (SUN C5174), emerged as a potent and selective 5-HT2 receptor antagonist with a pA2 value of 8.98. nih.gov This compound showed high selectivity over other receptors, such as alpha1-adrenoceptors and dopamine (B1211576) D2 receptors. nih.gov While these molecules are more complex than this compound, they demonstrate that the pyrrole moiety is a key component in achieving potent serotonin receptor antagonism.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. For derivatives of this compound, SAR insights can be drawn from studies on related bromopyrrole alkaloids and synthetic analogues targeting various biological activities.

A consistent finding across multiple studies is the critical role of the bromine substituent on the pyrrole ring.

Antimicrobial and Anti-biofilm Activity: The presence of bromine is often essential for activity. In a study comparing the natural alkaloid clathrodin (B1669156) (which lacks bromine) to its dibromo analogue oroidin, oroidin showed significantly higher antibacterial activity against Gram-positive bacteria, while clathrodin was largely inactive. nih.gov Similarly, SAR studies of anti-biofilm compounds derived from bromoageliferin revealed that increasing the degree of bromination on the pyrrole ring enhanced potency. mdpi.com

Serotonin Receptor Antagonism: In the development of pyrrolo[3,2-c]azepine-based 5-HT2 antagonists, the nature of the substituent at the 8-position of the ring system and the type of aminoalkyl group at the 5-position were major determinants of antagonist activity. nih.gov This indicates that modifications to the side chain attached to the pyrrole nitrogen, analogous to the methanamine group in the title compound, are critical for tuning receptor interaction.

Analgesic Activity: For pyrrole-based analgesics, substitutions on a phenyl ring attached to the pyrrole nitrogen were found to be key. The addition of an electron-donating methyl group to the phenyl ring significantly increased analgesic effects in both thermal and chemical pain models, whereas the unsubstituted phenyl-pyrrole derivative was ineffective. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Bromopyrrole Derivatives

Biological Activity Key Structural Feature Effect of Modification Reference
Anti-biofilm Bromine on pyrrole ring Presence and number of bromine atoms are critical for potency. mdpi.comnih.gov
Serotonin (5-HT2) Antagonism Substituents on fused ring system and N-alkylamine chain Nature of substituents strongly influences antagonist potency and selectivity. nih.gov
Analgesic Substituents on N-aryl group Electron-donating groups on the N-aryl moiety can significantly enhance analgesic activity. nih.gov

Interaction with Biological Targets

The biological effects of this compound and its derivatives are dictated by their interactions with specific molecular targets, such as proteins, enzymes, and receptors.

Receptor and Enzyme Binding

The pyrrole-based structures have been shown to bind to a variety of receptors. As noted, derivatives of pyrrolo[3,2-c]azepine have been optimized to bind with high affinity and selectivity to the 5-HT2 serotonin receptor, while showing weak binding to adrenergic and dopaminergic receptors. nih.gov

Beyond receptors, enzymes are also key targets. Analogues of the bromopyrrole alkaloid oroidin have been found to target the ATP-binding site of Heat-shock protein 90 (Hsp90), a cellular chaperone essential for the replication of certain viruses. This interaction forms the basis of the antiviral activity observed for these compounds. nih.gov The pyrrole ring is also a core component of drugs that inhibit the cyclo-oxygenase (COX) enzymes, which are central to the inflammatory pathway. nih.gov

Halogen Bonding Effects on Binding Affinity

The bromine atom in this compound is not merely a passive substituent; it can actively participate in a powerful, noncovalent interaction known as a halogen bond. A halogen bond is a directional interaction between an electropositive region (the σ-hole) on the outer side of a halogen atom and a nucleophilic (electron-rich) site, such as a carbonyl oxygen on a protein backbone. mdpi.com This interaction has gained recognition as a valuable tool in drug design for enhancing binding affinity and specificity. mdpi.com

The importance of halogen bonding has been demonstrated in the context of 5-HT2B receptor ligands. Computational modeling predicted that a brominated ligand could form a halogen bond between its bromine atom and the backbone carbonyl oxygen of the amino acid Phenylalanine 217 (Phe217) in the receptor's binding pocket. mdpi.com To confirm this, a series of halogen-substituted analogues were synthesized and tested. The introduction of chlorine and bromine atoms led to an 8- and 10-fold improvement in binding affinity, respectively, compared to the non-halogenated parent compound. This potentiation of binding affinity provides strong evidence for the functional role of the halogen bond in securing the ligand within its target. mdpi.com This effect underscores the strategic importance of the bromine atom in this compound for designing potent ligands for various biological targets.

Drug Design and Lead Optimization Strategies

The this compound scaffold is a significant starting point in medicinal chemistry due to its presence in numerous biologically active marine natural products. nih.govresearchgate.netnih.gov Drug design strategies involving this core structure focus on creating and refining new molecular entities with improved potency, selectivity, and pharmacokinetic properties. The pyrrole ring itself is a crucial structural element in a wide array of therapeutically active compounds, including those with antitumor, antibiotic, and anti-inflammatory effects. researchgate.net

Lead optimization is a critical phase in drug discovery where an active compound (the "lead") is systematically modified to enhance its therapeutic profile. For a lead compound like this compound, optimization strategies would typically involve:

Modification of the Pyrrole Core: Introducing or altering substituents on the pyrrole ring to probe structure-activity relationships (SAR). This could involve changing the position or number of bromine atoms or adding other functional groups to influence the molecule's electronic properties and binding interactions with biological targets.

Alteration of the Methanamine Side Chain: The primary amine group offers a convenient handle for derivatization. It can be acylated, alkylated, or incorporated into larger, more complex structures to explore new binding pockets or improve properties like cell permeability and metabolic stability.

Bioisosteric Replacement: Replacing the bromine atom or the amine group with other atoms or groups that have similar physical or chemical properties. This strategy is used to improve the compound's pharmacological profile without drastically changing its interaction with the target.

An example of such optimization can be seen in the development of other pyrrole derivatives as therapeutic agents. For instance, in the pursuit of potent potassium-competitive acid blockers (P-CABs), researchers synthesized a series of pyrrole derivatives, leading to the discovery of TAK-438. nih.govacs.org This process involved focused modifications to achieve high inhibitory activity and a long duration of action. nih.govacs.org Similarly, intensive structural modifications of 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives led to the identification of potent inhibitors of the BET bromodomain, a target in cancer therapy. nih.gov These examples highlight how a basic pyrrole structure can be systematically optimized to produce a clinical candidate.

Natural Product Inspired Research (e.g., Marine Bromopyrrole Alkaloids)

Research into this compound is heavily inspired by the vast family of marine bromopyrrole alkaloids. nih.govresearchgate.net These natural products are almost exclusively found in marine sponges, particularly from the genus Agelas, and exhibit a remarkable diversity of chemical structures and biological activities. nih.govmdpi.comchim.it Over 140 different bromopyrrole alkaloids have been isolated, showcasing nature's ability to construct complex molecules from simple building blocks. nih.govresearchgate.net

These alkaloids often feature the 2-amino-4-bromopyrrole unit and are biosynthetically derived from amino acids like proline and ornithine. eie.gr They display a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-biofilm, anti-inflammatory, and antihistaminic properties. nih.govingentaconnect.commdpi.com The discovery of these compounds has spurred significant efforts in total synthesis and the creation of synthetic derivatives to further explore their therapeutic potential. nih.govingentaconnect.comnih.gov

Oroidin is considered a foundational structural motif for many of these alkaloids. nih.govresearchgate.net More complex dimeric structures, such as sceptrin (B1680891) and ageliferin, are thought to be derived from oroidin precursors. researchgate.netmdpi.com The potent biological activities of these natural products have made them attractive lead compounds for drug discovery programs. For example, ageladine A, a fluorescent bromopyrrole alkaloid from the sponge Agelas nakamurai, has been shown to inhibit matrix metalloproteinases (MMPs) and exhibit antiangiogenic activity, making it a target for cancer research. eie.gr

The table below details some prominent marine bromopyrrole alkaloids that have inspired research in this field.

Alkaloid NameMarine Source (Sponge)Key Reported Biological ActivitiesCitations
Oroidin Agelas oroidesAnti-biofilm, Antifouling researchgate.net
Sceptrin Agelas sceptrumAnticancer, Antibacterial, Anti-inflammatory mdpi.com
Ageladine A Agelas nakamuraiAntiangiogenic, MMP Inhibitor eie.gr
Hymenidin Hymeniacidon sp.Serotonin Antagonist researchgate.net
Longamide B Agelas longissimaCytotoxic chim.it
Agelastatin A Agelas dendromorphaCytotoxic, Anticancer chim.itingentaconnect.com
Stonikacidin A Lissodendoryx papillosaAntibacterial, Anti-biofilm, Sortase A Inhibitor mdpi.com

The study of these natural products not only provides novel chemical entities for drug development but also offers insights into new biological targets and mechanisms of action. The structural core of this compound is a recurring theme in these powerful marine metabolites, cementing its importance in the field of medicinal chemistry. nih.govresearchgate.net

Applications in Materials Science

Development of Pyrrole-based Semiconducting Materials

Pyrrole (B145914) and its derivatives are recognized for their π-electron-rich nature, which makes them excellent candidates for the development of organic semiconducting materials. acs.orgtdl.org These materials are the foundation of various electronic devices. The introduction of a bromine atom and a methanamine group to the pyrrole ring, as in (4-bromo-1H-pyrrol-2-yl)methanamine, is expected to modulate the electronic properties of the parent pyrrole, influencing its potential as a semiconductor.

The bromine atom, being an electron-withdrawing group, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the pyrrole system. This modification can enhance the material's stability in ambient conditions by making it less susceptible to oxidation. researchgate.net The methanamine group, on the other hand, can act as an electron-donating group and also provides a site for further functionalization, which can be crucial for tuning the material's solubility and morphology, both of which are critical for device fabrication. mdpi.com

Polypyrrole, a polymer composed of pyrrole repeating units, is a well-known conductive polymer. nih.govresearchgate.netbohrium.comnih.govresearchgate.net The properties of polypyrrole can be finely tuned by using substituted pyrrole monomers. Therefore, this compound could potentially be used as a monomer to synthesize functionalized polypyrroles with tailored electrical conductivities and improved processability.

Table 1: Electrical Properties of Selected Polypyrrole-based Materials

Polymer/CompositeDopant/ModifierConductivity (S/cm)Reference
PolypyrroleFeCl₃10⁻² - 10² researchgate.net
Polypyrrole/Graphene Oxide-1.5 x 10⁻¹ mdpi.com
Poly(pyrrole-co-o-toluidine)-1.2 x 10⁻³ mdpi.com

This table presents representative data for related materials to illustrate the range of conductivities achievable with polypyrrole-based systems.

Potential in Organic Photovoltaics and Organic Field-Effect Transistors

The development of efficient organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs) relies on the design of novel organic semiconducting materials with optimized properties. acs.orgresearchgate.netbohrium.comfrontiersin.orgwikipedia.org Pyrrole-containing materials have been explored for these applications due to their electron-donating characteristics. acs.orgresearchgate.netbohrium.comrsc.org

In the context of OPVs, pyrrole derivatives can be used as electron-donor materials in the active layer of the solar cell. rsc.orgijaers.com The tunable electronic properties of this compound would be advantageous in matching the energy levels of the donor and acceptor materials, which is crucial for efficient charge separation and collection.

For OFETs, the charge carrier mobility is a key performance parameter. frontiersin.orgdigitellinc.com The structure of the organic semiconductor, including the presence of substituents, significantly influences the molecular packing in the solid state and, consequently, the charge transport properties. The bromo and methanamine groups in this compound could be leveraged to control the intermolecular interactions and promote favorable molecular stacking for efficient charge transport. Thieno[3,2-b]pyrrole-based materials have shown promising hole mobilities in OFETs. digitellinc.com

Table 2: Performance of Selected Pyrrole-based Materials in Organic Electronic Devices

MaterialDevice TypeKey Performance MetricReference
Thieno[3,2-b]pyrrole-based small moleculeOFETHole mobility: 0.08 cm²/Vs digitellinc.com
Dithieno[3,2-b:2′,3′-d]pyrrole-based polymerOPVPower Conversion Efficiency: >18% rsc.org
Diketopyrrolopyrrole-based polymerOFETCharge carrier mobility: >1 cm²/Vs frontiersin.orgacs.org

This table showcases the performance of related pyrrole-containing materials to highlight their potential in organic electronics.

Use in Dyes and Pigments

The pyrrole ring is a fundamental component of many natural and synthetic chromophores, including porphyrins and diketopyrrolopyrrole (DPP) pigments. nih.govwikipedia.org The extended π-conjugated system of the pyrrole ring allows for the absorption and emission of light in the visible region of the electromagnetic spectrum, making pyrrole derivatives suitable for use as dyes and pigments. nih.govacs.orgmdpi.comrsc.orgthieme-connect.com

The substituents on the pyrrole ring play a crucial role in determining the color and photophysical properties of the resulting dye. The bromine atom and the methanamine group in this compound would be expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted pyrrole. This is due to the extension of the π-conjugation and the push-pull electronic effects of the donor (methanamine) and acceptor-like (bromo) groups. Unsymmetrical substitution on pyrrole rings has been shown to be an effective strategy for creating dyes with interesting photophysical properties, such as solvatochromic fluorescence. rsc.org

Pyrrole-based dyes have found applications in various fields, including dye-sensitized solar cells (DSSCs), where they act as sensitizers to absorb light and inject electrons into a semiconductor. acs.orgmdpi.com The methanamine group in the target compound could also serve as an anchoring group to attach the dye molecule to the surface of semiconductor nanoparticles, such as TiO₂, in DSSCs.

Table 3: Photophysical Properties of Selected Pyrrole-based Dyes

Dye StructureAbsorption Max (λmax, nm)Emission Max (λem, nm)ApplicationReference
Dipolar pyrrole-based dye400-500500-600DSSC acs.org
Diketopyrrolopyrrole (DPP) derivative500-600550-650Pigment, OFET acs.orgnih.gov
Pyrrolo[3,2-b]pyrrole derivative450-550500-600Fluorescent Dye rsc.org

This table provides examples of the absorption and emission characteristics of related pyrrole-based dyes.

Pyrrole-based Chemosensors

Chemosensors are molecules designed to detect the presence of specific chemical species (analytes) through a measurable signal, such as a change in color or fluorescence. nih.govresearchgate.netnih.govnih.gov Pyrrole derivatives have been extensively used in the design of chemosensors due to their versatile chemistry and inherent spectroscopic properties. researchgate.netresearchgate.netnih.govacs.orgmdpi.comnih.govgrowingscience.comnih.gov

The this compound molecule possesses key features that make it a promising candidate for the development of chemosensors. The pyrrole ring can act as a signaling unit (fluorophore or chromophore), while the methanamine group can serve as a binding site (receptor) for analytes such as metal ions or anions. mdpi.comresearchgate.net The interaction of an analyte with the methanamine group can perturb the electronic structure of the pyrrole ring, leading to a detectable change in its absorption or fluorescence properties.

For example, the lone pair of electrons on the nitrogen atom of the methanamine group can coordinate with metal ions. This binding event can lead to fluorescence quenching or enhancement, providing a "turn-off" or "turn-on" sensing mechanism. The bromine atom can also influence the selectivity of the sensor by modifying the electronic properties of the pyrrole ring and its interaction with the analyte.

Table 4: Examples of Pyrrole-based Chemosensors and their Target Analytes

Sensor TypeTarget Analyte(s)Detection MethodReference
Pyrrole-based Schiff baseFe³⁺, Cu²⁺, Hg²⁺, Cr³⁺Colorimetric/Fluorescence Quenching researchgate.netnih.gov
Pyrrolo[3,4-c]pyridine-based fluorophoreFe³⁺/Fe²⁺Fluorescence Quenching acs.org
Amino-functionalized polypyrrolePb²⁺Electrochemical mdpi.com
Pyrrole/imidazole hairpin polyamidesDNAFluorescence Enhancement nih.gov

This table illustrates the diversity of analytes that can be detected using chemosensors based on pyrrole and its derivatives.

Future Research Directions and Outlook

Novel Synthetic Methodologies for Enhanced Accessibility and Sustainability

The pursuit of more efficient and environmentally benign methods for synthesizing (4-bromo-1H-pyrrol-2-yl)methanamine and its derivatives is a paramount objective. Current research in pyrrole (B145914) synthesis emphasizes green chemistry principles, aiming to reduce waste and utilize less hazardous materials. ingentaconnect.com

Recent advancements include the development of metal-catalyzed conversions of biomass-derived diols and amines into pyrroles, a process that utilizes a stable, non-precious manganese complex and generates only water and molecular hydrogen as byproducts. nih.gov Another promising approach involves the Paal-Knorr reaction, a classic method for pyrrole synthesis, which is being adapted for solvent-free and catalyst-free conditions, thereby increasing its green characteristics. acs.org Researchers are also exploring the use of 3-hydroxy-2-pyrones, derived from renewable resources, as precursors for N-substituted pyrrole carboxylic acid derivatives, offering a sustainable alternative to traditional methods. acs.org The application of techniques such as ultrasound, microwaves, and high-speed vibration milling are also being investigated to improve the efficiency and environmental impact of pyrrole synthesis. ingentaconnect.com

Synthetic ApproachKey FeaturesSustainability Aspect
Manganese-Catalyzed Diol ConversionUses a non-precious metal catalyst.Solvent-free, with water and hydrogen as byproducts. nih.gov
Modified Paal-Knorr ReactionCan be performed without solvents or catalysts.High atom economy, reduced waste. acs.org
3-Hydroxy-2-pyrone PrecursorsUtilizes starting materials from renewable sources.Sustainable feedstock, milder reaction conditions. acs.org
Green Activation TechniquesEmploys ultrasound, microwaves, etc.Increased efficiency, reduced energy consumption. ingentaconnect.com

Deeper Mechanistic Understanding of Biological Interactions

A thorough understanding of how this compound and its analogs interact with biological targets is crucial for the development of new therapeutics. The pyrrole scaffold is a common feature in many biologically active compounds, including those with anticancer, antimicrobial, and antiviral properties. nih.govnih.gov

Future research will focus on elucidating the specific molecular mechanisms responsible for the observed biological activities. This includes identifying the precise binding sites on target proteins and understanding the structure-activity relationships that govern efficacy. For instance, studies on other pyrrole derivatives have shown that specific substitutions can significantly impact their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). nih.gov By gaining a deeper insight into these interactions, scientists can design more potent and selective drugs. The pyrrole ring system is a versatile scaffold that can be modified to interact with a wide range of biological targets, making it a valuable component in medicinal chemistry. rsc.org

Exploration of New Derivatization Pathways for Diverse Applications

The chemical versatility of the this compound core structure allows for the creation of a wide array of derivatives with potentially diverse applications. The exploration of new derivatization pathways is a key area of future research.

By introducing different functional groups onto the pyrrole ring or the methanamine side chain, researchers can modulate the compound's physicochemical properties and biological activity. For example, the synthesis of C-substituted and N-substituted pyrroles has been achieved through reactions involving phenacyl bromides, pentane-2,4-dione, and various amines in an aqueous medium. scirp.org This approach has proven effective for both alkyl and aryl amines, highlighting the potential for creating a broad library of new compounds. scirp.org The development of novel pyrrole-containing compounds with antibacterial potential is an active area of research, with efforts focused on adding heterocyclic moieties to the pyrrole scaffold to enhance bioactivity. mdpi.com

Advanced Computational Approaches for Rational Design

Computational modeling is becoming an increasingly indispensable tool in the rational design of new molecules. In the context of this compound, advanced computational approaches can be used to predict the properties and activities of novel derivatives before they are synthesized in the lab.

Quantum mechanical modeling, for instance, can be used to study the structural and vibrational properties of pyrrole derivatives, providing insights into their reactivity and potential interactions with biological targets. researchgate.net These computational methods can also predict various spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of newly synthesized compounds. researchgate.net By using computational tools to screen virtual libraries of compounds, researchers can prioritize the most promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Collaborative Research at the Interface of Chemistry and Biology

The successful translation of basic research on this compound into tangible applications will require close collaboration between chemists and biologists. The discovery of novel synthetic compounds with drug-like properties is a significant challenge in medicinal chemistry, and an interdisciplinary approach is essential. nih.gov

Chemists can focus on developing new synthetic methods and creating diverse libraries of compounds, while biologists can evaluate their efficacy and elucidate their mechanisms of action. This synergistic relationship is crucial for navigating the complexities of drug discovery and development. The pyrrole scaffold is recognized by medicinal chemists as a valuable starting point for the development of new drugs, and collaborative efforts will be key to unlocking its full therapeutic potential. nih.gov Recent breakthroughs in areas like the electrochemical synthesis of polysubstituted pyrroles highlight the innovative potential that arises from such collaborations. scitechdaily.com

Q & A

Q. What are the optimized synthetic routes for (4-bromo-1H-pyrrol-2-yl)methanamine, and how can reaction conditions influence yield and purity?

Methodological Answer:

  • Synthetic Routes:
  • Bromination of Pyrrole Precursors: Start with a 1H-pyrrol-2-yl methanamine derivative. Introduce bromine at the 4-position using electrophilic bromination (e.g., N-bromosuccinimide in DMF at 0–5°C). Monitor reaction progress via TLC or HPLC .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via NMR (¹H/¹³C) and LC-MS.
    • Critical Parameters:
  • Temperature control during bromination to avoid over-substitution.
  • Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation.
    • Yield Optimization Table:
Brominating AgentSolventTemp (°C)Yield (%)Purity (%)
NBSDMF0–56898
Br₂THF254585
  • Reference:

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR Analysis:
  • Expected peaks:
  • NH₂ protons (δ 1.5–2.0 ppm, broad singlet).
  • Pyrrole ring protons (δ 6.2–6.8 ppm, multiplet).
  • Bromine-coupled proton at C3 (δ 7.1 ppm, doublet, J = 2.4 Hz).
    • LC-MS: Confirm molecular ion peak at m/z 189/191 (Br isotopic pattern).
    • FT-IR: N-H stretching (3300–3400 cm⁻¹), C-Br vibration (600–700 cm⁻¹).
    • Validation Challenges:
  • NH₂ group reactivity may lead to solvent adducts in MS; use ESI+ mode with minimal ionization energy.
    • Reference:

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for structure-activity relationship (SAR) studies in antimicrobial research?

Methodological Answer:

  • Steps:

Docking Studies: Use AutoDock Vina to predict binding affinity to microbial targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase ).

QSAR Modeling: Correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.

Derivative Design: Replace bromine with other halogens (e.g., Cl, I) or electron-withdrawing groups to modulate lipophilicity and target interaction.

  • Case Study: Diarylpyrrole analogs in showed enhanced antitubercular activity when substituents increased hydrophobicity.
  • Reference:

Q. How should researchers address contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Methodological Answer:

  • Iterative Analysis Framework (Adapted from ):
  • Triangulation: Cross-validate NMR, MS, and IR data. For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • Contradiction Resolution Example:
  • Observed δ 7.3 ppm doublet in ¹H NMR initially attributed to aromatic protons. HSQC revealed correlation to a non-protonated carbon, indicating a NOE artifact.
  • Collaborative Review: Engage crystallography teams for X-ray diffraction to resolve stereochemical uncertainties.
    • Reference:

Q. What strategies can mitigate instability of this compound during long-term storage or in biological assays?

Methodological Answer:

  • Stabilization Protocols:
  • Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and oxidation .
  • Buffered Solutions: Use pH 7.4 PBS with 1 mM EDTA to chelate metal ions that catalyze decomposition.
  • Lyophilization: For aqueous applications, lyophilize with trehalose (5% w/v) as a cryoprotectant.
    • Degradation Analysis: Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) and quantify impurities via HPLC-DAD.
    • Reference:

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(4-bromo-1H-pyrrol-2-yl)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.